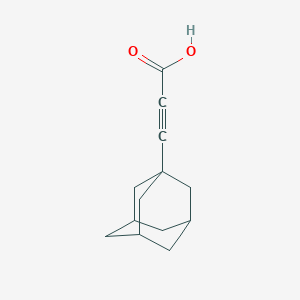

3-(1-金刚烷基)-2-炔丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-Adamantyl)-2-propynoic acid is a derivative of adamantane, a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The adamantane moiety is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .

Synthesis Analysis

The synthesis of polymers carrying adamantyl substituents in their side chains includes typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described .Molecular Structure Analysis

Adamantane (tricyclo [3.3.1.1 3,7] decane) is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .Chemical Reactions Analysis

A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .科学研究应用

金属有机框架 (MOF)

已探索包括类似于 3-(1-金刚烷基)-2-炔丙酸在内的官能化金刚烷衍生物,用于构建金属有机框架 (MOF)。例如,使用金刚烷基配体合成了混合配体的铜(II) 1,2,4-三唑基/羧酸盐 MOF,展示了独特的 3D 骨架和强反铁磁相互作用。这些材料因其高表面积和可调节的孔隙环境而成为气体储存、分离和催化方面的潜在应用 (Senchyk 等,2013)。

配位化学

已研究与 3-(1-金刚烷基)-2-炔丙酸相关的化合物的配位化学,以合成新型金属配合物。例如,已经研究了 N-(1-金刚烷基)硫辛酰胺,揭示了这些配合物的质子化行为和晶体结构,这可能对新材料和催化剂的设计产生影响 (Wilhelm 等,2002)。

癌症研究

包括 3-(1-金刚烷基)-2-炔丙酸类似物在内的金刚烷基取代分子在癌症研究中显示出前景。已经发现诸如 (E)-4-[3-(1-金刚烷基)-4'-羟基苯基]-3-氯肉桂酸之类的化合物可诱导癌细胞的细胞周期停滞和凋亡,突出了金刚烷基取代化合物在肿瘤学中的治疗潜力 (Dawson 等,2008)。

作用机制

Target of Action

3-(1-Adamantyl)-2-propynoic acid, like other adamantane derivatives, has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials Adamantane derivatives are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

It’s worth noting that adamantane derivatives often exhibit their effects through interactions with their targets that lead to changes at the molecular level . For instance, some adamantane derivatives have been found to inhibit the replication of influenza A virus strains .

Biochemical Pathways

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound may interact with and potentially alter various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of adamantane derivatives can be influenced by their unique structural properties .

Result of Action

Adamantane derivatives are known for their diverse applications in medicinal chemistry, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 3-(1-Adamantyl)-2-propynoic acid can be influenced by various environmental factors. For instance, the synthesis of adamantane derivatives can be affected by reaction conditions such as temperature and the presence of catalysts . .

未来方向

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The unique structural and chemical properties of adamantane provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery .

生化分析

Biochemical Properties

It is known that adamantanes can interact with various enzymes, proteins, and other biomolecules . For instance, some adamantanes have been found to interact with retinoic acid receptors, influencing their activity

Cellular Effects

The cellular effects of 3-(1-Adamantyl)-2-propynoic acid are currently unknown. Other adamantanes have been found to influence various cellular processes. For example, some adamantanes can induce apoptosis in liver cancer cells

Molecular Mechanism

It is known that some adamantanes can bind to retinoic acid receptors, influencing their activity This could potentially lead to changes in gene expression

Temporal Effects in Laboratory Settings

It is known that some adamantanes can be quickly metabolized

Metabolic Pathways

It is known that some adamantanes can be metabolized in the liver

属性

IUPAC Name |

3-(1-adamantyl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,3-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHRGHCCCHUIHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C#CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

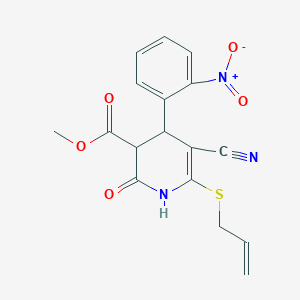

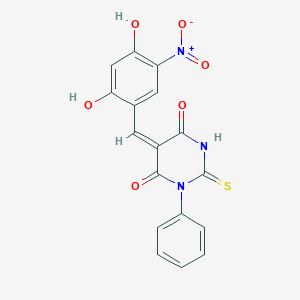

![5-cyano-2,4-dimethyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N-phenylnicotinamide](/img/structure/B394493.png)

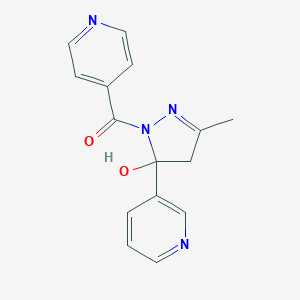

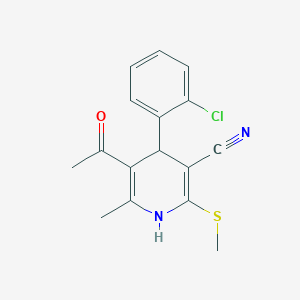

![(2E)-6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394494.png)

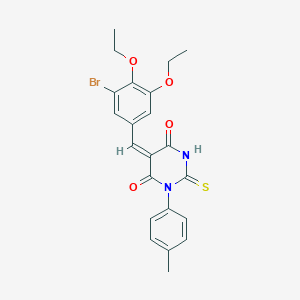

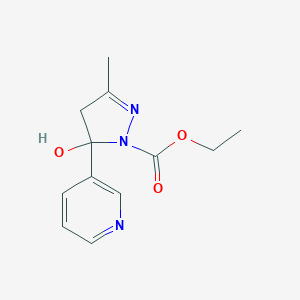

![4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1-(2,4-dimethylbenzyl)-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B394508.png)

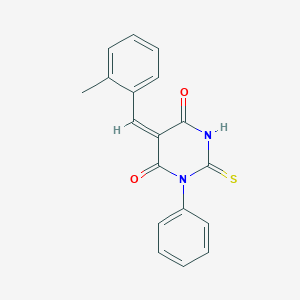

![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-mesitylacetamide](/img/structure/B394510.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B394511.png)